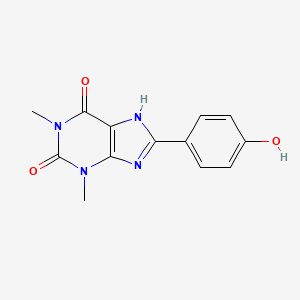
8-(4-Hydroxyphenyl)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Hydroxyphenyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily recognized for its use in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of a hydroxyphenyl group at the 8th position of theophylline enhances its pharmacological properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Hydroxyphenyl)theophylline typically involves the modification of theophylline. One common method includes the reaction of theophylline with 4-hydroxybenzaldehyde under specific conditions to introduce the hydroxyphenyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(4-Hydroxyphenyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong bases or acids to facilitate the nucleophilic attack.
Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can further undergo additional modifications to yield a wide range of compounds with diverse pharmacological activities .
Applications De Recherche Scientifique
8-(4-Hydroxyphenyl)theophylline has a broad spectrum of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(4-Hydroxyphenyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent relaxation of smooth muscles.
Adenosine Receptor Antagonism: It blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: Enhances histone deacetylase activity, which decreases the expression of inflammatory genes.
Comparaison Avec Des Composés Similaires
Caffeine (1,3,7-trimethylxanthine): Another methylxanthine with similar adenosine receptor antagonism but different pharmacokinetics.
Theobromine (3,7-dimethylxanthine): A less potent adenosine receptor antagonist with milder effects on the central nervous system.
Paraxanthine (1,7-dimethylxanthine): A major metabolite of caffeine with similar pharmacological properties.
Uniqueness: 8-(4-Hydroxyphenyl)theophylline stands out due to its enhanced anti-inflammatory properties and potential for targeted therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
85872-69-1 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
8-(4-hydroxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-11-9(12(19)17(2)13(16)20)14-10(15-11)7-3-5-8(18)6-4-7/h3-6,18H,1-2H3,(H,14,15) |
Clé InChI |
YGBHMJNRSBKDLF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)

![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)
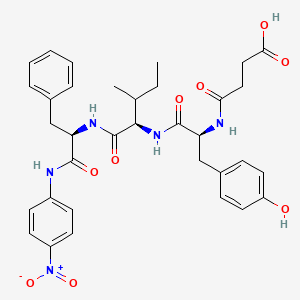
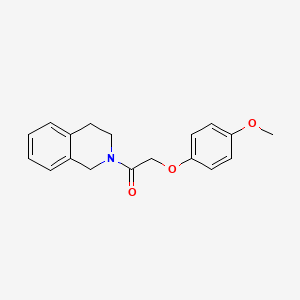
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
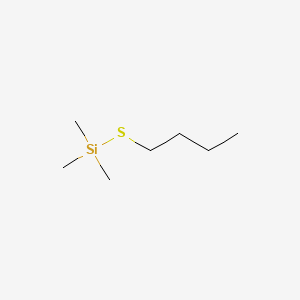
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)

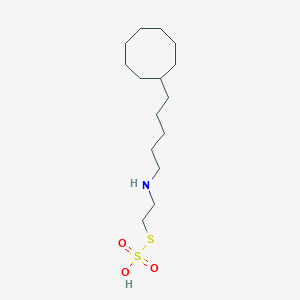
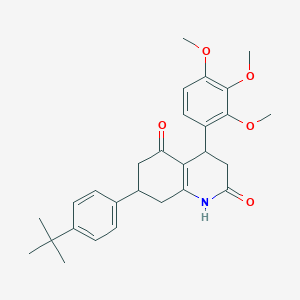
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
